molecular formula C20H32N2O5S2 B2509984 N-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 1798035-11-6

N-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No.: B2509984
CAS No.: 1798035-11-6
M. Wt: 444.61
InChI Key: MKVHNMNNWAIZIB-UHFFFAOYSA-N
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Description

N-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide is a sophisticated synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates two key sulfonamide functional groups and a central azetidine ring, a four-membered nitrogen-containing heterocycle that is increasingly valued in modern pharmaceutical design for its conformational rigidity and potential to improve physicochemical properties. The structural architecture, featuring an isobutylsulfonyl moiety linked to the azetidine and a tetramethyl-substituted benzenesulfonamide group, suggests potential for targeted biological activity. Compounds containing the azetidine scaffold have demonstrated considerable therapeutic value across multiple applications, including serving as potent inhibitors of bacterial β-lactamase enzymes, which are crucial targets for overcoming antibiotic resistance . Similarly, sulfonamide-functionalized molecules are widely investigated for their diverse pharmacological properties. Researchers exploring structure-activity relationships in heterocyclic compounds will find this complex molecule particularly valuable due to its unique combination of structural features. The presence of multiple hydrogen bond acceptors and donors suggests potential for specific protein binding interactions, making it a candidate for enzyme inhibition studies or receptor targeting research. The compound is provided as a high-purity material suitable for in vitro biological evaluation, mechanism of action studies, and as a building block for further chemical diversification . Like all our specialized research compounds, this compound is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet and conduct appropriate risk assessments before use in laboratory settings.

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-[3-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-oxopropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O5S2/c1-13(2)12-28(24,25)18-10-22(11-18)19(23)7-8-21-29(26,27)20-16(5)14(3)9-15(4)17(20)6/h9,13,18,21H,7-8,10-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVHNMNNWAIZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC(=O)N2CC(C2)S(=O)(=O)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide is a complex sulfonamide compound with potential applications in medicinal chemistry. Its unique molecular structure and functional groups suggest significant biological activity, particularly in the realm of pharmaceuticals. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Molecular Formula

The molecular formula of this compound is C₁₅H₁₉N₃O₄S₂.

Structural Components

  • Azetidine Ring : A four-membered nitrogen-containing heterocycle that contributes to the compound's biological interactions.
  • Sulfonamide Group : Known for its diverse pharmacological properties, including antibacterial and anti-inflammatory effects.
  • Tetramethylbenzene Moiety : Enhances lipophilicity and may improve bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to antimicrobial effects.

Pharmacological Studies

Recent studies have indicated that compounds with similar structures exhibit various pharmacological activities:

  • Antimicrobial Activity : Compounds featuring sulfonamide groups have shown effectiveness against a range of bacterial strains.
  • Anticancer Properties : Some sulfonamides have been explored for their potential in cancer therapy by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The modulation of inflammatory pathways has been observed with certain sulfonamide compounds.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : A study demonstrated that sulfonamide derivatives significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing their potential as antibiotics.
    Compound NameActivityReference
    SulfanilamideStrong inhibition against E. coli
    SulfadiazineEffective against S. aureus
  • Anticancer Research : Another study evaluated a series of sulfonamides for anticancer activity and found that modifications in the azetidine ring led to enhanced cytotoxicity against various cancer cell lines.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Azetidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Sulfonamide Group : The sulfonylation reaction introduces the sulfonamide moiety.
  • Final Coupling Reaction : The final step involves coupling the azetidine derivative with a tetramethylbenzene sulfonamide derivative.

Reaction Conditions

The synthesis requires careful control over reaction conditions such as temperature and solvent choice to optimize yield and purity. Analytical techniques like NMR and mass spectrometry are used for structural confirmation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs include azetidine-based sulfonamides and quinoline/amine derivatives.

Table 2: Hypothetical Physicochemical Properties

Property Target Compound N-[3-(Azetidin-1-yl)propyl]-2-methylquinolin-5-amine
Molecular Weight ~520 g/mol (estimated) ~430 g/mol
LogP (Lipophilicity) Higher (due to tetramethylbenzene) Moderate (quinoline contributes polarity)
Hydrogen Bond Acceptors 6 (sulfonamide O, azetidine N) 5 (quinoline N, amine N)

Notes:

  • The target compound’s higher molecular weight and lipophilicity may favor applications in hydrophobic environments (e.g., membrane-bound enzyme inhibition).
  • Quinoline-based analogs prioritize aromatic stacking interactions, while sulfonamide derivatives excel in hydrogen bonding and charge transfer .

Research Findings and Limitations

For example, trifluoroacetic acid (TFA) is commonly used to stabilize intermediates, as seen in the synthesis of N-[3-(azetidin-1-yl)propyl]-2-nitroaniline TFA salt (90% yield after HPLC) .

Biological Activity: No direct data exists for the target compound. However, azetidine sulfonamides are explored as protease inhibitors or kinase modulators due to their rigid scaffolds. The isobutylsulfonyl group may mimic phosphate moieties in enzyme-binding pockets.

Challenges : The tetramethylbenzenesulfonamide group could introduce steric hindrance, complicating synthetic scalability compared to smaller substituents in compounds .

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